

dorsmanin C discovery and isolation from *Dorstenia mannii*

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Compound of Interest

Compound Name: *dorsmanin C*

Cat. No.: B3075087

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An In-depth Technical Guide on the Discovery and Isolation of **Dorsmanin C** from *Dorstenia mannii*

Introduction

Dorstenia mannii, a plant species belonging to the Moraceae family, is a rich source of diverse secondary metabolites, particularly prenylated flavonoids.[1] These compounds have garnered significant interest in the scientific community due to their potential therapeutic applications. Phytochemical screening of *Dorstenia mannii* has revealed the presence of various classes of compounds including alkaloids, saponins, tannins, and flavonoids.[2] This guide provides a comprehensive overview of the discovery, isolation, and characterization of a specific prenylated flavonoid, **dorsmanin C**, from *Dorstenia mannii*.

Discovery of Dorsmanin C

Dorsmanin C was first isolated from the aerial parts of *Dorstenia mannii*.[3] It is part of a larger family of related flavonoid structures, known as dorsmanins, that have been identified in this plant species.[3][4] The discovery and characterization of these compounds have been achieved through various spectroscopic techniques.[3] **Dorsmanin C** is structurally classified as a flavone.[5]

Physicochemical Properties of Dorsmanin C

The fundamental physicochemical properties of **dorsmanin C** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₃₀ H ₃₂ O ₇	[5]
Molecular Weight	504.6 g/mol	[5]
IUPAC Name	2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one	[5]
PubChem CID	5472481	[5]

Experimental Protocols: Isolation and Purification of Dorsmanin C

The following protocol is a generalized procedure for the isolation and purification of **dorsmanin C** from the aerial parts of *Dorstenia mannii*, based on common natural product isolation techniques.

1. Plant Material Collection and Preparation:

- Collect fresh aerial parts (leaves and twigs) of *Dorstenia mannii*.
- Air-dry the plant material at room temperature for two weeks.
- Grind the dried plant material into a coarse powder.

2. Extraction:

- Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 48 hours.

- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

- Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
- Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
- Concentrate each fraction using a rotary evaporator.

4. Chromatographic Purification:

- Subject the ethyl acetate fraction to column chromatography on silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.
- Collect fractions and monitor by thin-layer chromatography (TLC).
- Combine fractions showing similar TLC profiles.
- Further purify the combined fractions containing **dorsmanin C** using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water).

5. Structure Elucidation:

- The structure of the isolated pure compound is elucidated using spectroscopic methods, including:
 - Mass Spectrometry (MS) to determine the molecular weight and formula.
 - Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HMQC, and HMBC) to determine the chemical structure and stereochemistry.

Caption: Workflow for the isolation and identification of **dorsmanin C**.

Biological Activity of Dorsmanin C

Dorsmanin C has been evaluated for its antioxidant properties. The table below summarizes the reported in vitro antioxidant activity.

Assay	IC ₅₀ (μM)	Reference
DPPH Radical Scavenging	Not specified, but showed concentration-dependent activity	[6]

Crude extracts of *Dorstenia mannii* have also demonstrated significant antioxidant potential in various assays.[2]

Potential Signaling Pathways and Future Directions

While the specific signaling pathways modulated by **dorsmanin C** have not been extensively studied, flavonoids are known to interact with various cellular signaling cascades, making them promising candidates for drug development. One such pathway is the PI3K/AKT pathway, which is crucial in regulating cell proliferation, survival, and apoptosis, and is often dysregulated in cancer.[7]

Further research is warranted to investigate the effects of **dorsmanin C** on key signaling pathways, such as the PI3K/AKT pathway, to elucidate its mechanism of action and therapeutic potential.

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